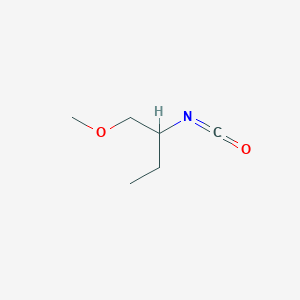
2-Isocyanato-1-methoxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isocyanato-1-methoxybutane: is an organic compound with the molecular formula C6H11NO2 . It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. Isocyanates are widely used in the production of polyurethanes, which are essential materials in various industries, including automotive, construction, and furniture.
准备方法
Synthetic Routes and Reaction Conditions: 2-Isocyanato-1-methoxybutane can be synthesized through several methods:
Phosgene Method: This traditional method involves the reaction of phosgene with an amine to produce isocyanates. due to the toxicity of phosgene, this method is less favored.
Non-Phosgene Methods: These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanates.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Substitution Reactions: 2-Isocyanato-1-methoxybutane can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles to form ureas or carbamates.
Addition Reactions: It can also participate in addition reactions with alcohols to form urethanes.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in reactions with this compound.
Catalysts: Metal catalysts, particularly zinc, are used to enhance the yield of isocyanates in non-phosgene methods.
Major Products:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
科学研究应用
2-Isocyanato-1-methoxybutane has several applications in scientific research:
Polyurethane Production: It is used as a building block in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Biomass-Based Isocyanates: Research is being conducted to produce isocyanates from biomass to create more sustainable polyurethanes.
Protective Coatings: Due to its reactivity, it is used in the formulation of protective coatings that require high durability and chemical resistance.
作用机制
The mechanism of action of 2-Isocyanato-1-methoxybutane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reaction forms stable urea or urethane linkages, which are essential in the formation of polyurethanes .
相似化合物的比较
1-Methoxybutane: Similar in structure but lacks the isocyanate group, making it less reactive in forming polyurethanes.
2-Heptyne: An alkyne that also lacks the isocyanate group.
Uniqueness: 2-Isocyanato-1-methoxybutane is unique due to its isocyanate group, which imparts high reactivity and versatility in forming various polymers and coatings. This makes it a valuable compound in the production of polyurethanes and other industrial applications .
属性
IUPAC Name |
2-isocyanato-1-methoxybutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-6(4-9-2)7-5-8/h6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJUKCDKRZHZDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2392218.png)
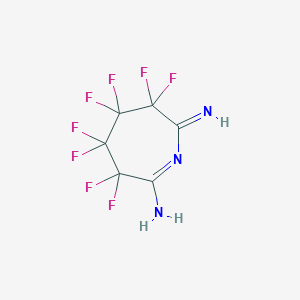
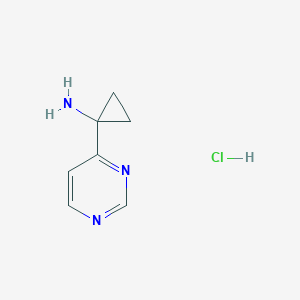
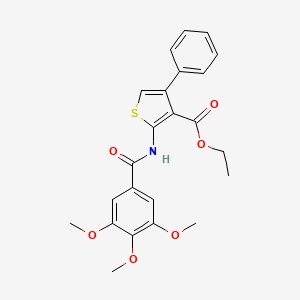
![7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2392225.png)
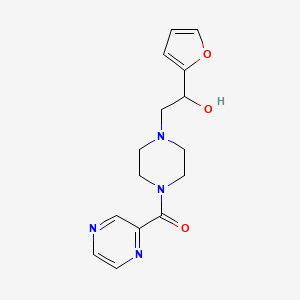
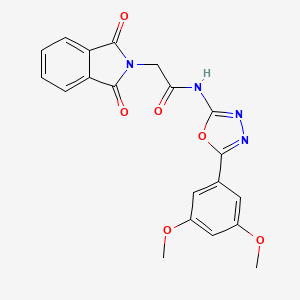

![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392231.png)
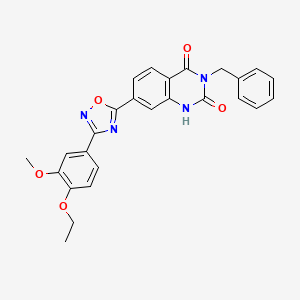
![2-(1,2-benzoxazol-3-yl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2392235.png)
![Methyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2392236.png)
